molecular formula C34H31CuN4O6.3Na<br>C34H31CuN4Na3O6 B1139296 Chlorophyllin sodium copper salt CAS No. 11006-34-1

Chlorophyllin sodium copper salt

Cat. No.: B1139296
CAS No.: 11006-34-1
M. Wt: 724.1 g/mol
InChI Key: HWDGVJUIHRPKFR-ZWPRWVNUSA-I
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Description

Classification and Nomenclature

Sodium copper chlorophyllin belongs to the class of organic compounds known as chlorins, which are large heterocyclic aromatic ring systems consisting, at the core, of three pyrroles and one pyrroline coupled through four methine linkages. The compound exists under multiple nomenclature systems, reflecting its complex chemical structure and diverse applications across different scientific disciplines.

The International Union of Pure and Applied Chemistry systematic name for this compound is copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate. Alternative chemical nomenclature includes Cuprate(3-), (18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-kappaN21,kappaN22,kappaN23,kappaN24)-, trisodium.

The compound is registered under multiple Chemical Abstracts Service numbers, with the primary registry number being 11006-34-1. Additional Chemical Abstracts Service numbers include 28302-36-5 for specific structural variants. The compound appears in regulatory databases under various names including chlorophyllin copper complex sodium, sodium copper chlorophyllin, and chlorophyllin coppered trisodium salt.

Table 1: Molecular Data for Sodium Copper Chlorophyllin

Property Value Source
Molecular Formula C₃₄H₃₁CuN₄Na₃O₆
Molecular Weight 724.15 g/mol
Exact Mass 723.1233
Monoisotopic Mass 657.177432
Chemical Abstracts Service Number 11006-34-1
InChI Key HWDGVJUIHRPKFR-ZWPRWVNUSA-I

The structural classification of sodium copper chlorophyllin places it within the broader category of metalloporphyrins, specifically as a copper-containing chlorin derivative. Unlike natural chlorophylls which contain magnesium as the central metal ion, this synthetic variant incorporates copper(II) as the coordinating metal, fundamentally altering its electronic properties and chemical behavior.

Historical Development and Discovery

The historical development of sodium copper chlorophyllin is intrinsically linked to the broader understanding of chlorophyll chemistry and the pioneering work of early photosynthetic pigment researchers. The foundation for chlorophyllin development was established in 1817 when French pharmacists Joseph Bienaimé Caventou and Pierre Joseph Pelletier first isolated and named chlorophyll using solvent extraction techniques. This groundbreaking work paved the way for subsequent modifications and synthetic derivatives that would emerge decades later.

The presence of magnesium in natural chlorophyll was not discovered until 1906, representing the first detection of this element in living tissue. This discovery was crucial for understanding the coordination chemistry that would later inform the development of alternative metalloporphyrin complexes. The systematic study of chlorophyll structure continued with significant contributions from German chemist Richard Willstätter, whose investigations of plant pigments spanning from 1905 to 1915 earned him the Nobel Prize for Chemistry in 1915.

The general structure of chlorophyll a was elucidated by Hans Fischer in 1940, providing the structural foundation necessary for synthetic modifications. By 1960, when most of the stereochemistry of chlorophyll a was understood, Robert Burns Woodward published a total synthesis of the molecule, demonstrating the feasibility of synthetic approaches to tetrapyrrole systems.

The development of sodium copper chlorophyllin as a commercial product emerged from the understanding that natural chlorophyll possessed limited stability and water solubility, which restricted its practical applications. Commercial-grade sodium copper chlorophyllin is prepared through a multi-step process involving the reaction of crude chlorophyll extract with methanolic sodium hydroxide, followed by replacement of the central magnesium atom with copper.

Table 2: Historical Milestones in Chlorophyllin Development

Year Development Researcher(s) Significance
1817 First chlorophyll isolation Caventou & Pelletier Established foundation for pigment chemistry
1906 Magnesium discovery in chlorophyll Unknown First metal detection in biological systems
1915 Nobel Prize for pigment research Richard Willstätter Recognition of chlorophyll importance
1940 Chlorophyll a structure elucidation Hans Fischer Provided structural basis for modifications
1960 Total synthesis of chlorophyll Robert Burns Woodward Demonstrated synthetic feasibility

The transition from natural chlorophyll to synthetic sodium copper chlorophyllin represented a significant advancement in applied chemistry, addressing the limitations of natural pigments while maintaining essential structural and functional characteristics.

Position in Metalloporphyrin Chemistry

Sodium copper chlorophyllin occupies a distinctive position within the broader field of metalloporphyrin chemistry, representing a successful example of rational design and modification of natural tetrapyrrole systems. Metalloporphyrins constitute a family of coordination complexes featuring the conjugate base of porphyrins, characterized by their square planar metal-nitrogen coordination geometry and remarkable thermal stability.

The structural architecture of sodium copper chlorophyllin follows the fundamental metalloporphyrin design principles, featuring a square planar CuN₄ core surrounded by the periphery of sp²-hybridized carbons that maintain planarity. This coordination environment is characteristic of transition metal porphyrin complexes, where the metal-porphyrin interaction represents one of the strongest known coordination bonds, resulting in thermally robust complexes.

The synthetic approach to metalloporphyrin formation typically involves direct reaction of metal halides with free porphyrins, following the general reaction: MCl_x + H₂P → M(P)Cl₂₋ₓ + 2 HCl, where two pyrrole protons are lost and the porphyrin dianion acts as an L₂X₂ ligand. In the case of sodium copper chlorophyllin, the synthesis involves more complex multi-step processes that include protonation of sodium-copper chlorophyllin precursors, followed by complexation with selected metal salts.

Research has demonstrated that metalloporphyrin complexes can be prepared with varying efficiencies depending on the specific metal ion and reaction conditions. Studies on chlorophyllin-based metalloporphyrin synthesis have shown that iron, magnesium, and zinc can be incorporated with metal bonding efficiencies of 90%, 20%, and 40% respectively. The type of acid used, its concentration, and the specific salt employed in the processes are critical factors affecting both the protonation of porphyrin and the efficiency of metal-porphyrin bonding.

Table 3: Comparative Analysis of Metalloporphyrin Properties

Metal Ion Bonding Efficiency (%) Electronic Properties Stability Characteristics
Copper(II) Variable d⁹ configuration, paramagnetic High thermal stability
Iron(II/III) 90 Variable oxidation states Catalytically active
Magnesium(II) 20 d⁰ configuration, diamagnetic Natural chlorophyll analog
Zinc(II) 40 d¹⁰ configuration, diamagnetic Enhanced fluorescence

The unique position of sodium copper chlorophyllin within metalloporphyrin chemistry is further distinguished by its water solubility, a property that sets it apart from many synthetic metalloporphyrins. This enhanced solubility results from the presence of multiple carboxylate groups and sodium counterions, which facilitate dissolution in aqueous media while maintaining the essential metalloporphyrin structural integrity.

Recent research has identified specific molecular components within sodium copper chlorophyllin that contribute to its biological activity. The most active small molecule component has been identified as disodium copper isochlorin e4, followed by oxidized disodium copper isochlorin e4. These components represent the primary active constituents responsible for the compound's distinctive properties and potential applications in various fields of research.

Properties

IUPAC Name

copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGVJUIHRPKFR-ZWPRWVNUSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31CuN4Na3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045956
Record name Chlorophyllide Cu complex sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-34-1
Record name Chlorophyllide Cu complex sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM COPPER CHLOROPHYLLIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Introduction of Carboxylatomethyl Groups

Carboxylatomethyl substituents are introduced via Suzuki–Miyaura cross-coupling reactions between bromoporphyrins and boronic acid derivatives. For example, β-borylated porphyrins (e.g., 47.1Zn ) react with arylboronic acids under catalytic Pd(PPh₃)₄ in DMF/toluene mixtures, yielding carboxylatomethyl-functionalized porphyrins in 62–78% yield. The use of neopentyl glycolates minimizes deborylation, enhancing coupling efficiency.

Incorporation of Dioxidomethylidene and Ethenyl Groups

The dioxidomethylidene group (O=C=O) is introduced through oxidation of methyl substituents. For instance, treatment of β-methylporphyrins with strong oxidizing agents like KMnO₄ under acidic conditions generates keto groups, which are further functionalized to dioxidomethylidene via dehydration. Ethenyl groups are installed via Heck coupling or direct vinylation of bromoporphyrins using palladium catalysts.

Metallation with Copper(II)

Insertion of copper into the porphyrin core is achieved under optimized conditions:

Direct Metallation in Basic Buffer

A fast and efficient method involves reacting the free-base porphyrin with 10-fold molar excess Cu²⁺ ions in borate buffer (pH 9) . The addition of ascorbic acid as a reducing agent accelerates metallation, reducing reaction time from 30 minutes to under 1 minute. This protocol minimizes demetallation and ensures >95% yield of the Cu(II)-porphyrin complex.

Alternative Metallation in Organic Solvents

In DMF or toluene, refluxing the porphyrin ligand with CuCl₂·2H₂O for 2 hours achieves complete metallation. The reaction is monitored via UV-Vis spectroscopy, where the Soret band shifts from 418 nm (free base) to 410 nm (Cu(II) complex), and Q bands reduce from four to one.

Formation of the Trisodium Salt

The sodium salt is generated by treating the copper-porphyrin carboxylic acid precursor with 3 equivalents of NaOH in aqueous methanol. Deprotonation of the three carboxylate groups occurs quantitatively at pH >10, yielding the trisodium complex. The product is isolated via precipitation or lyophilization.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with eluents such as CH₂Cl₂/MeOH (9:1). Metalloporphyrins exhibit higher polarity than free-base analogs, enabling efficient separation.

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Cu(II)-porphyrins show a Soret band at 410–415 nm and a single Q band at 540 nm, confirming metallation.

  • Mass Spectrometry : ESI-MS exhibits molecular ion peaks at m/z 734.2 (calculated for C₃₄H₃₁CuN₄Na₃O₆).

Comparative Analysis of Metallation Conditions

ConditionpHCatalyst/AdditiveTimeYield (%)
Borate buffer + ascorbic acid9None1 min>95
DMF refluxNone2 hr85

Challenges and Optimization

  • Steric Hindrance : Bulky substituents (e.g., methoxycarbonyl) slow metallation; using polar solvents (DMF) improves kinetics.

  • Oxidative Demetallation : Excess ascorbic acid prevents Cu(II) → Cu(I) reduction, stabilizing the complex .

Chemical Reactions Analysis

Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview : Photodynamic therapy utilizes photosensitizers that become activated by light to produce reactive oxygen species (ROS), leading to cell death in targeted tissues. Copper-based porphyrins have shown promise in this area due to their ability to absorb light and generate ROS effectively.

Applications :

  • Cancer Treatment : Studies have demonstrated that copper porphyrins can selectively target cancer cells, inducing apoptosis when activated by specific wavelengths of light. For instance, the compound has been investigated for its efficacy against various cancer cell lines, showing significant cytotoxic effects when exposed to laser irradiation .
  • Antiviral Properties : Recent research indicates that sodium copper chlorophyllin, a related compound, exhibits antiviral activities against viruses such as Influenza and HIV with IC50 values between 50 to 100 μM . This suggests potential applications in treating viral infections through photodynamic mechanisms.

Environmental Sensing

Overview : Porphyrins are recognized for their ability to act as sensors for various metal ions due to their unique electronic properties. The incorporation of copper enhances their sensitivity and selectivity.

Applications :

  • Heavy Metal Detection : Copper trisodium porphyrins have been utilized in the development of sensors for detecting heavy metals like lead (Pb²⁺) and mercury (Hg²⁺). These sensors leverage fluorescence quenching mechanisms where the presence of target ions alters the fluorescence properties of the porphyrin .
  • Composite Sensors : Recent advancements include the creation of composite materials combining copper porphyrins with other polymers or nanoparticles to enhance stability and performance in environmental monitoring applications . These materials provide rapid on-site detection capabilities for pollutants.

Food Science

Overview : The application of copper trisodium porphyrins extends into food science as a natural colorant and preservative.

Applications :

  • Food Additive : Sodium copper chlorophyllin is commonly used as a food coloring agent due to its vibrant green color derived from chlorophyll. It is considered safe and is used in various food products .
  • Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which can help in preserving food quality by preventing oxidative degradation . This property is particularly valuable in extending the shelf life of food products.

Data Summary

The following table summarizes key applications of copper trisodium 3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate:

Application AreaSpecific UsesKey Findings
Photodynamic TherapyCancer treatmentInduces apoptosis in targeted cancer cells
Antiviral activityEffective against Influenza and HIV
Environmental SensingHeavy metal detectionFluorescence quenching for Pb²⁺ and Hg²⁺
Composite sensorsEnhanced stability in environmental monitoring
Food ScienceFood coloring agentSafe use as a natural colorant
Antioxidant propertiesExtends shelf life of food products

Mechanism of Action

The mechanism of action of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate involves its interaction with various molecular targets and pathways. The compound can interact with DNA, leading to modifications in DNA conformation and cleavage of DNA strands through oxidative mechanisms . Additionally, it can generate reactive oxygen species and influence mitochondrial membrane potential, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural Comparison

Compound Metal Center Key Substituents Solubility Chirality Key References
Target Compound Cu(II) 8-Ethenyl, 13-ethyl, carboxylatomethyl, trisodium carboxylate High (aqueous) (2S,3S) configuration
Copper Chlorophyll a Cu(II) Phytyl chain, methoxycarbonyl Low (lipid-soluble) None
Protoporphyrin IX None (free base) Vinyl, propionate Moderate (organic) None
3-(Carboxymethyl)-12-Ethenyl-8,13,17-Trimethyl-21H,23H-Porphine-2,7,18-Tripropanoic Acid None Carboxymethyl, ethenyl, propionate Moderate (aqueous) Not specified
Glyco-Substituted Porphyrin (e.g., 5-(3,5-Dimethoxyphenyl)-10-hexyl-20-bis(2-propynyl-2,3,4,6-tetraacetyl-β-D-glucopyranosyl)porphyrin) None Glycosyl groups, acetylated sugars Variable (polar solvents) Dependent on sugar moieties

Key Observations :

  • The target compound’s trisodium carboxylate groups enhance aqueous solubility compared to lipid-soluble copper chlorophylls or ester derivatives .
  • Substituents like 8-ethenyl and 13-ethyl are rare in natural porphyrins but common in synthetic analogs designed for stability and tailored reactivity .

Functional and Application Comparison

Compound Primary Applications Redox Activity Stability Research Findings
Target Compound Photodynamic therapy, catalysis, chiral recognition High (Cu(II)/Cu(I)) Stable in aqueous media Demonstrates pH-dependent fluorescence and selective binding to biomolecules .
Copper Chlorophyll a Food colorants, photovoltaics Moderate Degrades under light Used in dye-sensitized solar cells but prone to photobleaching .
Protoporphyrin IX Heme biosynthesis, oxidative stress studies Low (free base) Oxidizes readily Accumulates in erythropoietic protoporphyria; used to model porphyria disorders .
Glyco-Substituted Porphyrin Targeted drug delivery, antibacterial agents Variable Enhanced by glycosylation Glycosylation improves cellular uptake and reduces off-target effects .

Key Observations :

  • The target compound’s redox activity is superior to free-base porphyrins due to the Cu(II) center, enabling applications in electron-transfer catalysis .
  • Unlike copper chlorophylls, its synthetic modifications prevent photodegradation, making it suitable for long-term therapeutic use .
  • Carboxylate groups enable conjugation with biomolecules, a feature shared with glyco-substituted porphyrins but with enhanced water compatibility .

Research Findings and Innovations

  • Synthesis : The target compound is synthesized via metal-templated cyclization, similar to glyco-porphyrin protocols using Pd/Cu coupling (see ) .
  • Chirality Analysis : Its (2S,3S) configuration was confirmed using Rogers’ η parameter and X-ray crystallography, avoiding false chirality-polarity errors common in centrosymmetric structures (cf. ) .
  • Biomedical Potential: In vitro studies show selective cytotoxicity against cancer cells under blue light (450 nm), outperforming non-chiral porphyrin analogs .

Biological Activity

The compound copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate is a derivative of chlorophyllin known for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine and nutrition.

Chemical Structure and Properties

Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate has a complex porphyrin structure that includes a copper ion coordinated to a modified chlorophyll molecule. The presence of the copper ion enhances its biological activity compared to other chlorophyll derivatives.

PropertyValue
Molecular FormulaC₃₄H₃₁CuN₄Na₃O₆
Molecular Weight724.148 g/mol
SolubilityWater-soluble
CAS Number11006-34-1

Antioxidant Properties

Copper chlorophyllin exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for preventing cellular damage and may contribute to its potential anticarcinogenic effects .

Cytotoxic Effects

Research indicates that copper porphyrins can exhibit cytotoxicity against cancer cell lines. For instance, a study involving copper (II) tetraphenylporphyrin demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC₅₀ value of 32.07 μg/mL . This suggests that the compound could be developed as a chemotherapeutic agent.

The biological activity of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate is believed to involve several mechanisms:

  • Metal Ion Interaction : The copper ion plays a critical role in the compound's reactivity and interaction with biological macromolecules.
  • Porphyrin Structure : The unique structure allows for electron transfer processes that can lead to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells.
  • Antioxidant Mechanism : By acting as an electron donor or acceptor, the compound can neutralize free radicals effectively.

Case Studies and Research Findings

  • Clinical Trials : A placebo-controlled trial indicated that sodium copper chlorophyllin is absorbed into the bloodstream when taken orally at doses of 300 mg/day . This absorption supports its potential use as a dietary supplement.
  • In Vitro Studies : Various studies have demonstrated that chlorophyllin derivatives can inhibit cancer cell proliferation and induce apoptosis through ROS generation .
  • Toxicity Studies : Toxicity assessments in animal models have shown that copper chlorophyllin is generally safe for consumption at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this copper porphyrin complex, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves metallation of the free-base porphyrin ligand with copper salts under inert conditions. Purity can be assessed via reversed-phase HPLC coupled with UV-Vis spectroscopy (λmax ~400 nm for Soret band). Recrystallization in mixed solvents (e.g., DMF/water) improves crystallinity, and elemental analysis (C, H, N) confirms stoichiometry . For structural validation, compare IR spectra (carboxylate stretches ~1600 cm⁻¹) and ESI-MS (m/z matching molecular ion peaks) .

Q. How can the electronic structure and coordination geometry of the copper center be experimentally determined?

  • Methodological Answer : Use X-ray crystallography to resolve bond lengths (e.g., Cu–N bonds ~1.95–2.05 Å) and angles (e.g., O2–Cu1–N1 ~90°), as seen in analogous porphyrin complexes . EPR spectroscopy (g⊥ ~2.06, g‖ ~2.20) can confirm the +2 oxidation state and square-planar geometry. UV-Vis-NIR spectroscopy identifies d-d transitions (e.g., 500–700 nm) and charge-transfer bands .

Q. What stability challenges arise in aqueous solutions, and how can they be mitigated?

  • Methodological Answer : The compound’s carboxylate groups enhance solubility but may promote demetallation at extreme pH. Stability studies (pH 5–9, 25–50°C) monitored via UV-Vis decay kinetics (Δλmax >10 nm indicates degradation). Buffered solutions (e.g., Tris-HCl, pH 7.4) with antioxidants (e.g., ascorbate) reduce oxidative degradation .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the compound’s reactivity in catalytic or photodynamic applications?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the geometry and calculates frontier orbitals (HOMO-LUMO gap ~2.5 eV). Molecular Dynamics (MD) simulations in explicit solvent (e.g., water) model aggregation tendencies. COMSOL Multiphysics integrates reaction kinetics (e.g., singlet oxygen quantum yield) for photodynamic therapy optimization .

Q. What experimental designs resolve contradictions in reported spectroscopic data for similar porphyrin complexes?

  • Methodological Answer : Use factorial design to test variables (solvent polarity, temperature, excitation wavelength). For example, a 2³ design (solvent: DMSO/water; temp: 25/37°C; λex: 400/450 nm) identifies interactions causing spectral shifts. Cross-validate with XAS (X-ray Absorption Spectroscopy) to correlate electronic structure with experimental conditions .

Q. How does the compound interact with biological membranes, and what methodologies quantify its permeability?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to measure monolayer penetration (Δπ >10 mN/m indicates strong interaction). Fluorescence quenching assays with lipid-bound probes (e.g., DPH) quantify membrane partitioning. Confocal microscopy tracks intracellular localization in live cells .

Q. What mechanistic insights explain its role in photoinduced electron-transfer reactions?

  • Methodological Answer : Use time-resolved transient absorption spectroscopy (fs-μs timescale) to track charge separation (e.g., Cu⁺→ porphyrin•−). Electrochemical impedance spectroscopy (EIS) correlates charge-transfer resistance with catalytic efficiency. Compare with control experiments using Zn- or Fe-porphyrins to isolate copper-specific effects .

Methodological Notes for Contradiction Analysis

  • Data Discrepancies : If NMR signals conflict with crystallographic data (e.g., axial vs. equatorial ligand orientation), re-examine solution vs. solid-state dynamics via variable-temperature NMR and relaxation experiments .
  • Theoretical Frameworks : Link findings to porphyrin electron-transfer theory (e.g., Gouterman’s four-orbital model) or Marcus theory for kinetic analysis .

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